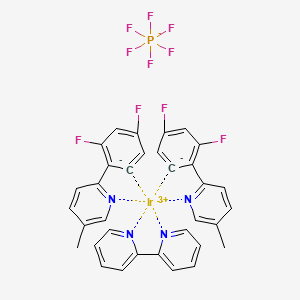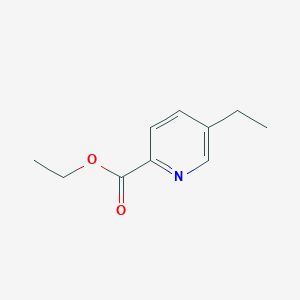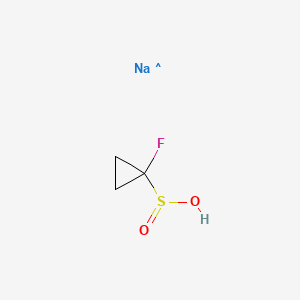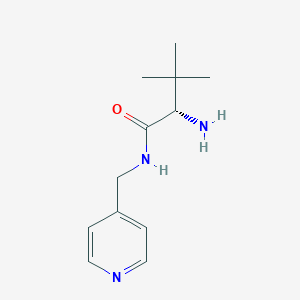
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound that has garnered significant interest in the field of chemistry
Preparation Methods
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves a series of complex reactions. The synthetic route often includes the coordination of iridium with the ligands 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine and 2-pyridin-2-ylpyridine. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one ligand is replaced by another. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Medicine: Research is being conducted on its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of light-emitting diodes (LEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate involves its interaction with specific molecular targets. The iridium center plays a crucial role in facilitating various catalytic processes. The compound can interact with substrates through coordination bonds, leading to the activation of the substrates and subsequent chemical transformations. The pathways involved in these reactions are often complex and depend on the specific application.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate stands out due to its unique combination of ligands and the presence of iridium. Similar compounds include:
- 2-(2,4-difluorophenyl)pyridine;iridium(3+);2,2’-bipyridine;hexafluorophosphate
- 2-(2,4-difluorophenyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
These compounds share some structural similarities but differ in their specific ligands and coordination environments, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C34H24F10IrN4P |
|---|---|
Molecular Weight |
901.8 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C10H8N2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
OLBCLOCLKZDFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)


